(1,2,3-thiadiazol-5-yl)urea (1,2,3-thiadiazol-5-yl)urea
Brand Name: Vulcanchem
CAS No.: 89270-19-9
VCID: VC8006743
InChI: InChI=1S/C3H4N4OS/c4-3(8)6-2-1-5-7-9-2/h1H,(H3,4,6,8)
SMILES: C1=C(SN=N1)NC(=O)N
Molecular Formula: C3H4N4OS
Molecular Weight: 144.16 g/mol

(1,2,3-thiadiazol-5-yl)urea

CAS No.: 89270-19-9

Cat. No.: VC8006743

Molecular Formula: C3H4N4OS

Molecular Weight: 144.16 g/mol

* For research use only. Not for human or veterinary use.

(1,2,3-thiadiazol-5-yl)urea - 89270-19-9

Specification

CAS No. 89270-19-9
Molecular Formula C3H4N4OS
Molecular Weight 144.16 g/mol
IUPAC Name thiadiazol-5-ylurea
Standard InChI InChI=1S/C3H4N4OS/c4-3(8)6-2-1-5-7-9-2/h1H,(H3,4,6,8)
Standard InChI Key HQYZTGGAEAFKIO-UHFFFAOYSA-N
SMILES C1=C(SN=N1)NC(=O)N
Canonical SMILES C1=C(SN=N1)NC(=O)N

Introduction

Chemical Structure and Substituent Diversity

The core structure of (1,2,3-thiadiazol-5-yl)urea consists of a five-membered 1,2,3-thiadiazole ring (containing sulfur and two nitrogen atoms) connected via a urea (-NH-C(=O)-NH-) linkage to an organic substituent. The substituent at the thiadiazole’s position 5 and the urea’s nitrogen positions (N1 and N3) are critical for modulating bioactivity.

Structural Features

ComponentDescription
Thiadiazole RingFive-membered ring with sulfur at position 1 and nitrogens at positions 2 and 3.
Urea LinkageBridging group between the thiadiazole and organic substituent.
SubstituentsHydroxyalkyl, methoxy, alkyl, alkenyl, phenyl, and carbamoyl groups.

Key derivatives include:

  • 1-(2-Hydroxyethyl)-3-[1,2,3-thiadiazol-5-yl]urea (antistress agent) .

  • 1-(Phenyl)-3-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron, a cytokinin-like compound) .

  • 1-(3-Methoxy-propyl)-3-[1,2,3-thiadiazol-5-yl]urea (herbicidal activity) .

Synthesis Methods

The synthesis of (1,2,3-thiadiazol-5-yl)urea derivatives typically involves two steps:

  • Preparation of 1,2,3-thiadiazole precursors:

    • Reacting thiourea with α-halo ketones or aldehydes.

    • Cyclization reactions using sulfur donors (e.g., P2S5) .

  • Urea formation:

    • Condensation of thiadiazole-5-carbonyl chlorides with amines or urea derivatives .

Representative Synthesis Routes

RouteReagents/ConditionsKey ProductYield
Amine Condensation1,2,3-Thiadiazole-5-carbonyl chloride + amine1-(Substituted-alkyl)-3-thiadiazolyl urea50–80%
Urea DerivatizationThiadiazole-5-isocyanate + amine1-(Phenyl)-3-thiadiazolyl urea (Thidiazuron)60%
AlkylationThiadiazole-5-urea + alkyl halide1-(Alkyl)-3-thiadiazolyl urea45–70%

Notably, Thidiazuron is synthesized via condensation of 1-phenylurea with 1,2,3-thiadiazole-5-carbonyl chloride, achieving a yield of ~60% .

Biological Applications

Antistress and Senescence Inhibition in Plants

Derivatives like 1-(2-hydroxyethyl)-3-[1,2,3-thiadiazol-5-yl]urea exhibit:

  • Oxidative damage mitigation: Scavenging reactive oxygen species (ROS) in stressed plants .

  • Senescence delay: Prolonging leaf and organ vitality without cytokinin-like root inhibition .

  • Yield enhancement: Demonstrated in cereals and legumes under drought or salinity stress .

Herbicidal and Defoliation Activities

  • 1-(3-methoxy-propyl)-3-[1,2,3-thiadiazol-5-yl]urea: Post-emergent herbicide targeting broadleaf weeds .

  • 1,1-Dimethyl derivatives: Selective herbicides with reduced phytotoxicity to crops .

Plant Growth Regulation

Thidiazuron (TDZ) is a synthetic cytokinin with:

  • High potency: 10–100× more active than kinetin in tissue culture .

  • Applications: Micropropagation of woody plants (e.g., apple, citrus), somatic embryogenesis .

  • Mechanism: Mimics natural cytokinins, promoting cell division and shoot formation .

ParameterValue
Acute Oral LD50>5,000 mg/kg (rat)
Aquatic ToxicityLC50 >1,000 mg/L (fish); H410: Very toxic to aquatic life with long-term effects .
StorageSealed in dry conditions (2–8°C) to prevent degradation .

Environmental Considerations

  • Degradation: Degrades under UV light and microbial action in soil.

  • Regulatory Status: Classified as Xi (irritant) and N (dangerous to environment) under GHS .

Notable Derivatives and Properties

Key Compounds

CompoundCAS No.Key ApplicationPhysical Properties
Thidiazuron51707-55-2Cytokinin in plant tissue cultureMp: 213°C; Solubility: DMSO, DMF
1-(2-Hydroxyethyl)-3-thiadiazolyl ureaN/AAntistress agentHydrophilic, bioavailable in plants
1-(3-Methoxy-propyl)-3-thiadiazolyl ureaN/AHerbicideLipophilic, systemic activity

Structural-Activity Relationships

  • Hydroxyalkyl substituents: Enhance solubility and antistress efficacy .

  • Methoxy groups: Improve herbicidal selectivity by modulating lipophilicity .

  • Phenyl groups: Confer cytokinin-like activity (e.g., Thidiazuron) .

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